molecular formula C13H10N2O2 B186796 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one CAS No. 140413-11-2

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one

カタログ番号 B186796
CAS番号: 140413-11-2
分子量: 226.23 g/mol
InChIキー: LIBUCSSGWQGTRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one, also known as GSK-3β inhibitor, is a chemical compound that has been widely researched for its potential therapeutic applications. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis.

作用機序

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one inhibits 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ activity by binding to its ATP-binding site and preventing the phosphorylation of its substrate proteins. 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ plays a crucial role in various cellular processes, including the regulation of glycogen metabolism, gene expression, and cell cycle progression. Inhibition of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ by 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Inhibition of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ by 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one has been shown to have various biochemical and physiological effects, including the reduction of amyloid beta plaques in Alzheimer's disease, the stabilization of mood in bipolar disorder, and the induction of apoptosis in cancer cells. Additionally, it has been shown to improve insulin sensitivity and glucose metabolism in type 2 diabetes.

実験室実験の利点と制限

The advantages of using 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one in lab experiments include its potent and selective inhibition of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ, its ability to activate downstream signaling pathways, and its potential therapeutic applications in various diseases. However, its limitations include its low solubility in water, its potential toxicity at high concentrations, and the need for further research to determine its optimal dosage and administration route.

将来の方向性

There are several future directions for the research and development of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one. These include the optimization of its synthesis method to improve its yield and purity, the development of novel derivatives with improved solubility and bioavailability, the determination of its optimal dosage and administration route in various diseases, and the evaluation of its long-term safety and efficacy in clinical trials. Additionally, further research is needed to elucidate its mechanism of action and downstream signaling pathways, as well as its potential applications in other diseases, such as neurodegenerative disorders, mood disorders, and metabolic disorders.
In conclusion, 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one is a potent inhibitor of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this chemical compound may lead to the discovery of novel treatments for various diseases.

合成法

The synthesis of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one involves the reaction of 4-(4-fluorophenyl)-6-methyl-2-(trifluoromethyl)pyridine-3-carbonitrile with 1,2-benzisoxazole-3(2H)-one in the presence of a base and a palladium catalyst. The reaction proceeds through a series of intermediate steps, including Suzuki coupling and cyclization, to yield the final product.

科学的研究の応用

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one has been extensively researched for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ activity, which is overexpressed in these diseases and plays a crucial role in their pathogenesis. Inhibition of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ by 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one has been shown to reduce the accumulation of amyloid beta plaques in Alzheimer's disease, stabilize mood in bipolar disorder, and induce apoptosis in cancer cells.

特性

CAS番号

140413-11-2

製品名

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one

分子式

C13H10N2O2

分子量

226.23 g/mol

IUPAC名

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C13H10N2O2/c1-8-4-5-10-11(7-8)17-13-9(12(16)15-10)3-2-6-14-13/h2-7H,1H3,(H,15,16)

InChIキー

LIBUCSSGWQGTRG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)N=CC=C3

正規SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)N=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。